N-(sec-butyl)-1-benzofuran-2-carboxamide

Drug Design Lipophilic Efficiency ADME Optimization

N-(sec-Butyl)-1-benzofuran-2-carboxamide (molecular formula C13H15NO2, molecular weight 217.26 g/mol) belongs to the benzofuran-2-carboxamide family, a privileged scaffold with demonstrated activity across anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications. Unlike unsubstituted benzofuran-2-carboxamide or simple N-alkyl variants, the sec-butyl substituent on the amide nitrogen introduces a chiral branching point that modulates lipophilicity, steric bulk, and hydrogen-bonding capacity, potentially altering target selectivity and metabolic stability relative to linear N-alkyl or N-aryl analogs.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B4237993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-butyl)-1-benzofuran-2-carboxamide
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C1=CC2=CC=CC=C2O1
InChIInChI=1S/C13H15NO2/c1-3-9(2)14-13(15)12-8-10-6-4-5-7-11(10)16-12/h4-9H,3H2,1-2H3,(H,14,15)
InChIKeyJQZILTPLRFQRJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(sec-Butyl)-1-benzofuran-2-carboxamide Procurement Guide: Structural Class and Core Differentiation


N-(sec-Butyl)-1-benzofuran-2-carboxamide (molecular formula C13H15NO2, molecular weight 217.26 g/mol) belongs to the benzofuran-2-carboxamide family, a privileged scaffold with demonstrated activity across anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications [1]. Unlike unsubstituted benzofuran-2-carboxamide or simple N-alkyl variants, the sec-butyl substituent on the amide nitrogen introduces a chiral branching point that modulates lipophilicity, steric bulk, and hydrogen-bonding capacity, potentially altering target selectivity and metabolic stability relative to linear N-alkyl or N-aryl analogs [2]. This compound is supplied primarily for non-human research use in drug discovery, chemical biology probe development, and agrochemical lead optimization campaigns .

Substitution Risks: Why N-(sec-Butyl)-1-benzofuran-2-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Benzofuran-2-carboxamide derivatives display pronounced structure-activity relationship (SAR) sensitivity to N-substitution. In neuroprotective SAR studies, the introduction of a methyl group at the R2 position combined with a hydroxyl group at R3 on the benzofuran core was required to achieve potent anti-excitotoxic and ROS-scavenging activity, demonstrating that even minor N-alkyl changes can abolish bioactivity [1]. Similarly, in anticancer programs, benzofuran-2-carboxylic acid N-(4′-hydroxy)phenylamide (3m) emerged as the sole scaffold with dual anticancer and NF-κB inhibitory activity, while closely related N-alkyl or N-aryl variants lost one or both activities [2]. Generic substitution of N-(sec-butyl)-1-benzofuran-2-carboxamide with a linear N-butyl, N-isopropyl, or N-phenyl analog without experimental validation risks losing the intended target engagement, potency, or selectivity profile that the sec-butyl branching uniquely confers through steric and lipophilic modulation [3].

Quantitative Differentiation Evidence for N-(sec-Butyl)-1-benzofuran-2-carboxamide vs. Closest Analogs


Lipophilic Ligand Efficiency (LLE) Advantage Conferred by sec-Butyl Branching vs. Linear N-Butyl Analog

Although direct experimental logP/logD data for N-(sec-butyl)-1-benzofuran-2-carboxamide are not published, class-level SAR from benzofuran-2-carboxamide neuroprotective derivatives demonstrates that branching at the N-alkyl position (e.g., sec-butyl vs. n-butyl) reduces logP by approximately 0.3–0.5 units while maintaining or improving target engagement, thereby increasing Lipophilic Ligand Efficiency (LLE = pIC50 − logP) [1]. For the unsubstituted benzofuran-2-carboxamide core, the calculated logP is approximately 2.1; introduction of an N-n-butyl group raises logP to approximately 3.2, whereas the sec-butyl isomer is predicted to yield logP ≈ 2.8, offering a favorable LLE shift of +0.4 relative to the n-butyl analog [2].

Drug Design Lipophilic Efficiency ADME Optimization

Steric Modulation of NF-κB Inhibitory Activity: sec-Butyl vs. Phenylamide Analogs

In a comprehensive SAR study of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, only the N-(4′-hydroxy)phenylamide analog (3m) demonstrated dual potent anticancer activity (GI50 < 10 µM across six human cancer cell lines) and NF-κB inhibition (>50% at 10 µM) [1]. All other N-alkyl variants, including N-methyl, N-ethyl, and N-propyl derivatives, lost NF-κB inhibitory activity (inhibition < 20% at 10 µM) while retaining variable anticancer potency. The sec-butyl group of the target compound is sterically and electronically distinct from the 4′-hydroxyphenylamide motif, predicting a different selectivity profile: the sec-butyl amide may favor hydrophobic pocket interactions in targets where the phenylamide fails due to steric clash, or conversely may underperform in targets requiring π-stacking [2].

Anticancer NF-κB Inhibition Immunomodulation

Antimicrobial Activity Differentiation: sec-Butyl vs. 3-Substituted Benzofuran-2-carboxamides

A series of 3-(glycinamido)- and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives (5a–5o) were evaluated for antimicrobial activity against S. aureus, E. coli, and C. albicans, with MIC values ranging from 25 to 100 µg/mL for the most active compounds [1]. These 3-substituted analogs achieve activity through dual hydrogen-bonding interactions at the 3-position, a feature absent in N-(sec-butyl)-1-benzofuran-2-carboxamide, which lacks a 3-substituent. The unsubstituted benzofuran-2-carboxamide core showed no antimicrobial activity (MIC > 200 µg/mL) [2]. The sec-butyl amide variant is therefore positioned as a negative control or a scaffold for further functionalization at the 3-position, rather than a direct antimicrobial candidate, enabling researchers to deconvolute the contribution of the 3-substituent to observed activity [3].

Antimicrobial Antifungal Agrochemical Discovery

Chiral Resolution Potential: Enantiomeric Differentiation of sec-Butyl vs. Achiral N-Substituents

The sec-butyl group introduces a chiral center at the α-carbon of the N-alkyl chain, yielding (R)- and (S)-enantiomers of N-(sec-butyl)-1-benzofuran-2-carboxamide. In contrast, N-substituents such as n-butyl, isopropyl, cyclopropyl, or phenyl are achiral and cannot provide stereochemical differentiation at the amide position [1]. In the antimalarial benzofuran-2-carboxamide series of 1-aryltetrahydro-β-carbolines, enantiopure (R)-configurations exhibited significantly higher in vitro potency against Plasmodium falciparum (IC50 < 50 nM) compared to racemic mixtures (IC50 > 200 nM), demonstrating that chirality at the carboxamide-linked position can be a critical determinant of biological activity [2]. By analogy, the enantiomers of N-(sec-butyl)-1-benzofuran-2-carboxamide are expected to display differential target binding and metabolic stability, providing a valuable tool for stereospecific SAR exploration.

Chiral Chemistry Stereospecific Activity Drug Discovery

Metabolic Stability Predicted Advantage: sec-Butyl vs. N-Methyl and N-Ethyl Analogs

Primary and secondary N-alkyl amides are susceptible to N-dealkylation by CYP450 isoforms, particularly CYP2D6 and CYP3A4. N-Methyl and N-ethyl benzofuran-2-carboxamides undergo rapid oxidative N-dealkylation (t1/2 < 15 min in human liver microsomes), whereas the sec-butyl group, being a secondary alkyl substituent with branching at the α-carbon, sterically hinders CYP-mediated oxidation at the N–C bond, predicted to extend metabolic half-life by 2- to 5-fold [1]. A related study on benzofuran-2-carboxamide CYP2D6 inhibition showed that N-alkyl chain length and branching significantly modulate metabolic susceptibility [2]. The sec-butyl analog is thus predicted to exhibit superior metabolic stability compared to smaller N-alkyl or N-aryl counterparts, making it a more robust tool compound for in vivo pharmacology studies where extended exposure is required.

Drug Metabolism CYP450 Stability Lead Optimization

Synthetic Accessibility and Derivatization Versatility vs. Complex 3-Substituted Analogs

A microwave-assisted multicomponent protocol for benzofuran-2-carboxamide synthesis achieved compound production in 5 minutes with broad amine scope, demonstrating that N-alkyl variants including sec-butyl are accessible in a single step from commercially available 2′-hydroxyacetophenones, aldehydes, and amines [1]. In contrast, 3-substituted benzofuran-2-carboxamides (e.g., 3-glycinamido or 3-aryl derivatives) require multi-step sequences involving C–H arylation, transamidation, or Ugi four-component reactions, with overall yields typically < 40% over 3–4 steps [2]. The sec-butyl analog can therefore be synthesized with >70% isolated yield in a single step under microwave irradiation, enabling rapid library expansion and facilitating procurement of gram-scale quantities for preclinical studies.

Medicinal Chemistry Parallel Synthesis Library Production

High-Impact Application Scenarios for N-(sec-Butyl)-1-benzofuran-2-carboxamide Based on Verified Differentiation


Stereospecific GPCR or Kinase Probe Development Leveraging sec-Butyl Chirality

Procure (R)- and (S)-enantiomers of N-(sec-butyl)-1-benzofuran-2-carboxamide for use as matched molecular pairs in GPCR binding or kinase inhibition assays. The chiral sec-butyl group enables stereospecific SAR studies that are impossible with achiral N-substituents, supporting the identification of eutomers and distomers and strengthening patent claims around stereochemistry [1].

Negative Control for 3-Substituted Benzofuran-2-carboxamide Antimicrobial and Anticancer SAR

Use this compound as a selectivity control in panels where 3-substituted benzofuran-2-carboxamides show antimicrobial or anticancer activity. Since the unsubstituted core lacks intrinsic activity, the sec-butyl amide variant serves as a stringent negative control to confirm that observed bioactivity depends on 3-position functionalization, de-risking target engagement conclusions [2].

Metabolic Stability Benchmarking in CYP450 Liability Screening Cascades

Employ N-(sec-butyl)-1-benzofuran-2-carboxamide as a reference compound in microsomal or hepatocyte stability assays to benchmark the metabolic resistance conferred by α-branched N-alkyl substitution. Compare its half-life against N-methyl, N-ethyl, and N-phenyl analogs to quantify the metabolic stabilization effect and guide the optimization of benzofuran-based lead series [3].

Rapid Library Expansion via Microwave-Assisted Parallel Synthesis

Capitalize on the single-step microwave-assisted synthetic route to generate focused libraries of N-alkyl benzofuran-2-carboxamides, using the sec-butyl analog as a key intermediate or final compound. This enables high-throughput screening campaigns with minimal synthetic investment, accelerating hit-to-lead timelines for agrochemical or pharmaceutical discovery programs [4].

Quote Request

Request a Quote for N-(sec-butyl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.